molecular formula C19H21NO4 B3899095 METHYL (4Z)-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B3899095
M. Wt: 327.4 g/mol
InChI Key: OUIQHYVMHDRYKU-WJDWOHSUSA-N
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Description

Methyl (4Z)-2-methyl-5-oxo-1-[(oxolan-2-yl)methyl]-4-(phenylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a phenylmethylidene group, and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-2-methyl-5-oxo-1-[(oxolan-2-yl)methyl]-4-(phenylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Phenylmethylidene Group: This step often involves a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Attachment of the Oxolan-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction, where an oxolan-2-ylmethyl halide reacts with the pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-2-methyl-5-oxo-1-[(oxolan-2-yl)methyl]-4-(phenylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethyl group, where nucleophiles like amines or thiols replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Amines, thiols

Scientific Research Applications

Methyl (4Z)-2-methyl-5-oxo-1-[(oxolan-2-yl)methyl]-4-(phenylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of methyl (4Z)-2-methyl-5-oxo-1-[(oxolan-2-yl)methyl]-4-(phenylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-2-methyl-5-oxo-1-[(oxolan-2-yl)methyl]-4-(phenylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring, phenylmethylidene group, and oxolan-2-ylmethyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl (4Z)-4-benzylidene-2-methyl-5-oxo-1-(oxolan-2-ylmethyl)pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-17(19(22)23-2)16(11-14-7-4-3-5-8-14)18(21)20(13)12-15-9-6-10-24-15/h3-5,7-8,11,15H,6,9-10,12H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIQHYVMHDRYKU-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2)C(=O)N1CC3CCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2)/C(=O)N1CC3CCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL (4Z)-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL (4Z)-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL (4Z)-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL (4Z)-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
METHYL (4Z)-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL (4Z)-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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